4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Catalog No.
S889846
CAS No.
1184212-09-6
M.F
C13H13BrN2O2
M. Wt
309.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-py...

CAS Number

1184212-09-6

Product Name

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

IUPAC Name

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

InChI

InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3

InChI Key

HPKKZQBEXGIHLV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br

Canonical SMILES

CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br
  • Chemical Databases:

    • The compound can be found in PubChem, a database of chemical information maintained by the National Institutes of Health (NIH) [PubChem, National Institutes of Health (.gov)">]. However, there is no mention of its use in scientific research within the database.
  • Limited Commercial Availability:

    • Some commercial suppliers offer 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, but this suggests the compound is likely not yet widely studied or commercially utilized [Supplier information found on chemical sourcing websites].

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol. It features a pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a bromine atom. The compound is notable for its structural complexity, which includes a hydroxymethyl group attached to a phenyl ring, contributing to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be influenced by the presence of the bromine atom and the carboxamide functional group. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenyl ring may activate it towards electrophilic substitution, facilitating further derivatization .

Preliminary studies suggest that 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects: Research suggests that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Cytotoxicity: Some studies indicate cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy .

The synthesis of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves several steps:

  • Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
  • Bromination: The introduction of the bromine atom at the 4-position can be accomplished using brominating agents.
  • Carboxamide Formation: Reaction with an amine source results in the formation of the carboxamide group.
  • Final Functionalization: Coupling with 2-hydroxybenzyl alcohol leads to the final product .

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections and cancer.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials or coatings .

Interaction studies of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide have focused on its binding affinity with biological targets such as enzymes and receptors. These studies aim to elucidate its mechanism of action and therapeutic potential. Notably, its interactions with specific enzyme systems may reveal insights into its anti-inflammatory and antimicrobial properties.

Similar Compounds

Several compounds share structural similarities with 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-bromo-N-[4-hydroxyphenyl]methyl-N-methyl-1H-pyrrole-2-carboxamideSimilar pyrrole structure; different hydroxyl positionPotentially different biological activity due to structural variation
N-(2-hydroxyphenyl)-N-methylpyrrole-2-carboxamideLacks bromination; simpler structureMay exhibit different reactivity profiles
1-methylpyrrole-2-carboxylic acidNo aromatic substitution; simpler carboxylic acidProvides insights into basic pyrrole chemistry

These compounds highlight the uniqueness of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide through its specific substitutions and potential biological activities .

XLogP3

2.3

Dates

Last modified: 08-16-2023

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